molecular formula C18H17BrN4O B2768986 3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide CAS No. 1798417-13-6

3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide

Cat. No.: B2768986
CAS No.: 1798417-13-6
M. Wt: 385.265
InChI Key: XNGSVNWUZMDZCI-UHFFFAOYSA-N
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Description

3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a useful research compound. Its molecular formula is C18H17BrN4O and its molecular weight is 385.265. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . In particular, it has displayed superior antipromastigote activity, which is crucial for the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a reduction in their ability to infect host cells .

Biochemical Pathways

The compound affects the biochemical pathways of its targets by disrupting their normal functions . This disruption leads to a decrease in the targets’ viability, thereby preventing the progression of the diseases they cause . The downstream effects of this disruption include a reduction in the severity of the diseases and an improvement in the health status of the affected individuals .

Pharmacokinetics

Given its potent antileishmanial and antimalarial activities, it can be inferred that the compound has good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the viability of its targets . This reduction leads to a decrease in the severity of the diseases caused by these targets . Furthermore, the compound has shown to be more effective than standard drugs such as miltefosine and amphotericin B deoxycholate .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to fully understand the impact of these factors on the compound’s action .

Properties

IUPAC Name

3-[1-(4-bromophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-11-17(9-13(10-20)18(24)21-15-5-6-15)12(2)23(22-11)16-7-3-14(19)4-8-16/h3-4,7-9,15H,5-6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGSVNWUZMDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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